1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoro-4-thiouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoro-4-thiouridine involves the incorporation of a fluorine atom at the 2’ position and a sulfur atom at the 4 position of the uridine molecule. The synthetic route typically includes the following steps:
Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.
Thionation: Introduction of the sulfur atom at the 4 position of the uridine base.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-2’-fluoro-4-thiouridine are not extensively documented. the process generally involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoro-4-thiouridine undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the fluorine atom to a hydrogen atom.
Substitution: Replacement of the fluorine or sulfur atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxy-2’-fluoro-4-thiouridine can yield sulfoxides or sulfones, while reduction can produce deoxyuridine derivatives .
Scientific Research Applications
2’-Deoxy-2’-fluoro-4-thiouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogues.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of antiviral agents and photoactive nucleoside analogues
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-4-thiouridine involves the inhibition of DNA synthesis and induction of apoptosis. This compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cell division and ultimately causing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluorouridine: Another fluorinated nucleoside analogue with antiviral properties.
4-Thiouridine: A thionucleoside analogue known for its photoactive properties.
2’-Deoxyuridine: A deoxyribonucleoside analogue used in various biochemical studies.
Uniqueness
2’-Deoxy-2’-fluoro-4-thiouridine is unique due to its dual modification with both fluorine and sulfur atoms, which enhances its antitumor activity and specificity for targeting lymphoid malignancies. This dual modification also contributes to its distinct mechanism of action compared to other nucleoside analogues .
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPACVSMLWUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.